Cas no 1016812-14-8 (2-(ethylamino)pyridine-4-carbothioamide)
2-(ethylamino)pyridine-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(ethylamino)pyridine-4-carbothioamide
- 4-Pyridinecarbothioamide, 2-(ethylamino)-
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- MDL: MFCD09938989
- Inchi: 1S/C8H11N3S/c1-2-10-7-5-6(8(9)12)3-4-11-7/h3-5H,2H2,1H3,(H2,9,12)(H,10,11)
- InChI Key: NIXNAGLBWHHCLB-UHFFFAOYSA-N
- SMILES: C1(NCC)=NC=CC(C(N)=S)=C1
Computed Properties
- Exact Mass: 181.067369g/mol
- Monoisotopic Mass: 181.067369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 181.26g/mol
- XLogP3: 1
- Topological Polar Surface Area: 83Ų
2-(ethylamino)pyridine-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B436098-10mg |
2-(Ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B436098-50mg |
2-(Ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B436098-100mg |
2-(Ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-205329-0.05g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-205329-0.1g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
| Enamine | EN300-205329-0.25g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
| Enamine | EN300-205329-0.5g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 0.5g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-205329-1.0g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 1g |
$528.0 | 2023-05-26 | |
| Enamine | EN300-205329-2.5g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 2.5g |
$1034.0 | 2023-09-16 | |
| Enamine | EN300-205329-5.0g |
2-(ethylamino)pyridine-4-carbothioamide |
1016812-14-8 | 95% | 5g |
$1530.0 | 2023-05-26 |
2-(ethylamino)pyridine-4-carbothioamide Suppliers
2-(ethylamino)pyridine-4-carbothioamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(ethylamino)pyridine-4-carbothioamide
Recent Advances in the Study of 2-(Ethylamino)pyridine-4-carbothioamide (CAS: 1016812-14-8)
2-(Ethylamino)pyridine-4-carbothioamide (CAS: 1016812-14-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a pyridine core with ethylamino and carbothioamide substituents, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a kinase inhibitor, antimicrobial agent, and modulator of various biological pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-(ethylamino)pyridine-4-carbothioamide against a panel of protein kinases. The compound demonstrated selective inhibition of certain tyrosine kinases involved in cancer cell proliferation, with IC50 values in the low micromolar range. Molecular docking studies revealed that the carbothioamide group forms critical hydrogen bonds with the kinase hinge region, while the ethylamino moiety contributes to improved solubility and pharmacokinetic properties compared to similar compounds.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 2-(ethylamino)pyridine-4-carbothioamide derivatives showed potent antibacterial activity against drug-resistant strains of Staphylococcus aureus. The researchers synthesized a series of analogs by modifying the ethylamino group and found that certain substitutions enhanced both potency and metabolic stability. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Nature Structural & Molecular Biology (2023) provided high-resolution insights into how 2-(ethylamino)pyridine-4-carbothioamide interacts with its biological targets. The research team identified a unique binding mode that differs from classical kinase inhibitors, potentially explaining its selective activity profile and reduced off-target effects.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 2-(ethylamino)pyridine-4-carbothioamide. A 2024 paper in Organic Process Research & Development described a scalable, one-pot synthesis method that reduces byproduct formation and improves overall yield. This development is particularly important for enabling larger-scale pharmacological studies and potential clinical translation.
Looking forward, several research groups are investigating the therapeutic potential of 2-(ethylamino)pyridine-4-carbothioamide in neurological disorders. Preliminary data presented at the 2024 American Chemical Society meeting showed promising neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of mitochondrial function and oxidative stress pathways.
In conclusion, 2-(ethylamino)pyridine-4-carbothioamide (CAS: 1016812-14-8) represents a versatile chemical scaffold with multiple potential therapeutic applications. Recent studies have significantly advanced our understanding of its biological activities, structural properties, and synthetic accessibility. Further research is needed to fully explore its clinical potential and optimize its pharmacological profile for specific disease indications.
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